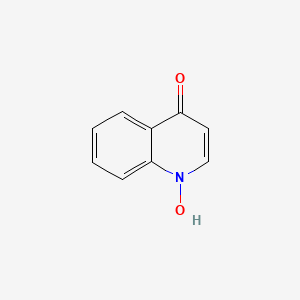

4-Quinolinol, 1-oxide

描述

Historical Perspectives on Quinolone and N-oxide Research

The journey to understanding 4-Quinolinol, 1-oxide is rooted in the broader history of quinolone and N-oxide research, which spans from the discovery of natural antimicrobial agents to the elucidation of complex bacterial communication systems.

The story of alkylquinolones begins in the mid-20th century with investigations into the secondary metabolites of Pseudomonas aeruginosa. Early research led to the isolation of compounds with antibiotic properties, which were later identified as mixtures of 2-alkyl-4-quinolones and their corresponding N-oxides. mdpi.com These naturally occurring substances were found to be highly active against Gram-positive bacteria. mdpi.com

In 1956, Cornforth and James were the first to isolate and characterize 2-alkyl-4(1H)-quinolone N-oxides (AQNOs) from the culture supernatants of P. aeruginosa. arkat-usa.org One of the earliest identified mixtures, termed Pyo-II, was found to contain 2-heptyl-4-quinolone-N-oxide (N7), 2-nonyl-4-quinolone-N-oxide (N9), and 2-undecyl-4-quinolone-N-oxide (N11). mdpi.com These discoveries laid the groundwork for future investigations into the biological activities and structural diversity of this class of compounds. Over 57 different alkylquinolones have been isolated from various microbial sources, including bacteria from the genera Alteromonas, Pseudoaltermonas, and Burkholderia. mdpi.com

Initially, the primary focus of quinolone research was on their antimicrobial properties. mdpi.comnih.gov The discovery of nalidixic acid in the early 1960s, a synthetic quinolone antibiotic, marked a significant milestone and spurred the development of subsequent generations of fluoroquinolone antibiotics with broader spectrums of activity. nih.govresearchgate.netmdpi.com

However, the scientific understanding of quinolones evolved significantly with the discovery of their role in bacterial communication, a process known as quorum sensing. nih.gov It was found that certain 2-alkyl-4(1H)-quinolones, such as the Pseudomonas quinolone signal (PQS), act as autoinducers, regulating gene expression related to virulence in a cell-density-dependent manner. nih.govfrontiersin.org In contrast, their N-oxide counterparts, like this compound and its alkylated derivatives, are generally considered to function as toxins and competitive weapons in interspecies microbial interactions rather than as signaling molecules within Pseudomonas. chemrxiv.orgnih.gov

The natural discovery of quinolone N-oxides prompted efforts to synthesize these molecules in the laboratory. The first synthesis of 2-heptyl-4(1H)-quinolone and its congeners was reported by Wells in 1952, which confirmed the structure of metabolites isolated from P. aeruginosa. arkat-usa.org This was achieved through the Conrad-Limpach reaction, a method that remains widely used for synthesizing 2-alkyl-4(1H)-quinolones. arkat-usa.orguni-konstanz.de

Cornforth and James, in addition to their isolation work, also reported the first synthesis of a 2-alkyl-4(1H)-quinolone N-oxide. arkat-usa.org Their approach involved the N-oxidation of O-ethoxycarbonyl protected 2-heptyl-4(1H)-quinolone using peroxybenzoic acid. arkat-usa.org More recent synthetic strategies have focused on developing more efficient and operationally simple procedures, such as the controlled platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines to yield 4-hydroxyquinoline (B1666331) N-oxides. chemrxiv.org These synthetic advancements have been crucial for producing natural AQNOs and their structural analogs for further biological investigation. chemrxiv.org

Evolution of Quinolone Research from Antimicrobial Agents to Autoinducers

Structural Classification and Nomenclature within the Quinolone Family

The diverse biological activities of quinolones are intrinsically linked to their chemical structures. Understanding the core scaffold and the influence of various functional groups is essential for comprehending their function.

The fundamental structure of all quinolones is the quinoline (B57606) nucleus, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govorientjchem.orgrsc.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. orientjchem.org The versatility of the quinoline ring allows for modifications at various positions, leading to a vast diversity of derivatives with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and antiparasitic properties. nih.govorientjchem.org The ability to introduce different substituents around the quinoline core has enabled researchers to design and synthesize novel therapeutic agents with enhanced pharmacological profiles. orientjchem.org

The introduction of an N-oxide group to the quinoline scaffold, as seen in this compound, significantly influences the molecule's properties. bioengineer.org The N-oxide moiety can confer chemical stability while preserving or even enhancing biological activity. bioengineer.org In the context of quinoxaline (B1680401) 1,4-di-N-oxides, a related class of compounds, the N-oxide groups are often crucial for their antimicrobial effects. frontiersin.org

A key structural feature of this compound and its alkylated derivatives is the existence of tautomeric forms. chemrxiv.org These compounds can exist as either the 4-hydroxyquinoline N-oxide (aromatic form) or the N-hydroxy-4-quinolone (keto form). chemrxiv.orgresearchgate.net The predominance of one tautomer over the other can be influenced by factors such as the solvent and temperature. chemrxiv.org For instance, in DMSO-d6 at room temperature, the 4-hydroxyquinoline-N-oxide tautomer is generally favored for many AQNOs. chemrxiv.org This tautomerism is significant as it can affect the molecule's chemical reactivity and biological interactions.

Structure

3D Structure

属性

IUPAC Name |

1-hydroxyquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTLULFWRGRNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952733 | |

| Record name | 1-Hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3039-74-5 | |

| Record name | 4-Quinolinol, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Quinolinol, 1 Oxide and Its Derivatives

De Novo Synthesis Approaches to the 4-Quinolone N-oxide Core

De novo synthesis provides versatile pathways to the 4-quinolone N-oxide core, allowing for the introduction of various substituents. These approaches can be divided into those that form the quinoline (B57606) N-oxide ring directly and those that construct the 4-quinolone skeleton first, which is then subjected to a subsequent N-oxidation step.

Direct formation of the quinoline N-oxide ring often involves intramolecular cyclization reactions where the nitrogen and its oxygen atom are incorporated in the ring-forming step.

One effective strategy for constructing the 4-quinolone N-oxide skeleton starts from 2-nitrobenzaldehydes. A notable method involves the Baylis-Hillman reaction of 2-nitrobenzaldehydes with activated alkenes. The resulting adducts can then undergo reductive cyclization to yield quinoline derivatives, including 4-hydroxyquinoline (B1666331) N-oxides. researchgate.netcore.ac.uk For instance, treating the Baylis-Hillman adducts derived from o-nitrobenzaldehydes with trifluoroacetic acid can produce 3-ethoxycarbonyl-4-hydroxyquinoline N-oxide derivatives in moderate to good yields. researchgate.net

Another innovative approach is the controlled partial hydrogenation of 2-nitrobenzoyl enamines, which are themselves prepared from 2-nitro precursors. chemrxiv.orgchemrxiv.org This operationally simple, platinum-catalyzed method selectively reduces the nitro group to a hydroxylamine, which then undergoes spontaneous cyclization to form the 2-alkyl-4-quinolone N-oxide. chemrxiv.orgresearchgate.net This procedure has been successfully applied to synthesize the P. aeruginosa metabolite 2-heptyl-4-quinolone-N-oxide (HQNO) and other analogs in good yields. chemrxiv.orgchemrxiv.org

A domino sequence known as the Friedländer synthesis can also be adapted. This involves the in situ reduction of 2-nitrobenzaldehydes to 2-aminobenzaldehydes, which then react with active methylene (B1212753) compounds to form quinolines. nih.gov These quinolines can subsequently be oxidized to the corresponding N-oxides.

Cycloaddition reactions offer a powerful tool for constructing heterocyclic frameworks. A notable example is the gold-catalyzed formal [3+3] cycloaddition between nitrosobenzenes and alkenyldiazo esters. acs.orgnih.gov This reaction provides a direct route to quinoline oxides under mild conditions. acs.orgresearchgate.net

The proposed mechanism involves the formation of an alkenylgold carbenoid from the alkenyldiazo ester. rsc.org The nitrosobenzene (B162901) then acts as a nitrogen-based dipolarophile, engaging in a formal [3+3] cycloaddition with the alkenylgold carbenoid to yield the quinoline oxide product. acs.orgacs.orgrsc.org This transformation is highly efficient, and a range of substituted quinoline oxides can be obtained in satisfactory yields by varying the substituents on both the nitrosobenzene and the alkenyldiazo ester. acs.orgacs.org

| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |

| ClAuP(t-Bu)2(o-biphenyl)/AgNTf2 | Alkenyldiazo esters, Nitrosobenzenes | Quinoline oxides | Satisfactory | acs.org |

This table summarizes the gold-catalyzed [3+3] cycloaddition for synthesizing quinoline oxides.

A transition-metal-free strategy for the synthesis of quinoline N-oxides involves the umpolung (polarity reversal) of the carbonyl group in ortho-nitrochalcones. sci-hub.seorganic-chemistry.org This method utilizes hydrazine (B178648) (N₂H₄·H₂O) under basic conditions to efficiently construct the quinoline N-oxide ring. sci-hub.seorganic-chemistry.org

The reaction proceeds through the formation of a hydrazone intermediate from the chalcone. organic-chemistry.org Subsequent deprotonation and double-bond migration lead to the formation of a carbanion, which then performs an intramolecular attack on the adjacent nitro group. sci-hub.seorganic-chemistry.org This cyclization event, followed by the elimination of nitrogen gas and water, yields the desired 2-substituted quinoline N-oxide. organic-chemistry.org This method is valued for its mild reaction conditions, environmental friendliness, and tolerance of a broad range of functional groups. sci-hub.seresearchgate.net

| Reagents | Solvent | Temperature | Key Intermediate | Product | Reference |

| N₂H₄·H₂O, NaOH | THF | 70°C | Hydrazone/Carbanion | Quinoline N-oxide | organic-chemistry.org |

This table outlines the key parameters for the umpolung cyclization of ortho-nitrochalcones.

A common and versatile approach to 4-quinolinol, 1-oxide is a two-step process: first, the synthesis of the 4-quinolone core, followed by N-oxidation. The Gould-Jacobs reaction is a cornerstone method for accessing the initial 4-quinolone scaffold. mdpi.com

The Gould-Jacobs reaction, first reported in 1939, is a classic and important thermal cyclization method for constructing the 4-quinolone backbone. mdpi.comd-nb.info The process begins with the condensation of an aniline (B41778) (or a substituted aniline) with diethyl ethoxymethylenemalonate. mdpi.comwikipedia.orgwikidoc.org This initial step forms an anilidomethylenemalonate ester. wikipedia.org

Upon heating, this intermediate undergoes an intramolecular cyclization via a ketene (B1206846) intermediate, typically under vigorous conditions, to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comd-nb.infowikipedia.org This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final steps involve the saponification (hydrolysis) of the ester group to a carboxylic acid, followed by decarboxylation upon further heating, which yields the target 4-hydroxyquinoline, also known as a 4-quinolone. mdpi.comwikipedia.orgwikidoc.org This 4-quinolone can then be N-oxidized to afford the final this compound. The regioselectivity of the initial cyclization is influenced by both steric and electronic factors, and using asymmetrically substituted anilines can lead to a mixture of products. mdpi.comd-nb.info

| Step | Reactants/Intermediates | Conditions | Product/Intermediate | Reference |

| 1. Condensation | Aniline, Diethyl ethoxymethylenemalonate | - | Anilidomethylenemalonate ester | mdpi.comwikipedia.org |

| 2. Cyclization | Anilidomethylenemalonate ester | Heat | 4-hydroxy-3-carboalkoxyquinoline | mdpi.comwikipedia.org |

| 3. Saponification | 4-hydroxy-3-carboalkoxyquinoline, NaOH | - | 4-hydroxyquinoline-3-carboxylic acid | wikipedia.org |

| 4. Decarboxylation | 4-hydroxyquinoline-3-carboxylic acid | Heat | 4-hydroxyquinoline (4-quinolone) | wikipedia.orgwikidoc.org |

This table breaks down the sequential steps of the Gould-Jacobs reaction.

Key Methodologies for the 4-Quinolone Core (Precursors to N-oxidation)

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, first reported in 1887, is a classical and still widely utilized method for the preparation of 4-hydroxyquinolines. wikipedia.orgarkat-usa.org The reaction involves the condensation of anilines with β-ketoesters. wikipedia.org The initial step is the formation of a Schiff base intermediate from the aniline and the β-ketoester. wikipedia.org This intermediate then undergoes a thermally induced cyclization to yield the 4-hydroxyquinoline product. wikipedia.orgnih.gov

The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a tetrahedral intermediate. Subsequent protonation and dehydration result in the formation of a Schiff base. This Schiff base exists in equilibrium with its enamine tautomer. The crucial step is the high-temperature electrocyclic ring closure of the enamine, which, after elimination of an alcohol and tautomerization, affords the 4-hydroxyquinoline. wikipedia.org The reaction is typically carried out at high temperatures, often around 250 °C. wikipedia.org The choice of solvent is critical, with high-boiling inert solvents like mineral oil significantly improving the reaction yields compared to solvent-free conditions. wikipedia.orgnih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Aniline, β-ketoester | High temperature (e.g., 250 °C), inert solvent (e.g., mineral oil) | 4-Hydroxyquinoline | Up to 95% | wikipedia.org |

| Aniline, β-ketoester | Heat, no solvent | 4-Hydroxyquinoline | < 30% | wikipedia.org |

Table 1: Reaction Conditions and Yields for the Conrad-Limpach Synthesis

Biere-Seelen Synthesis

Developed in 1976, the Biere-Seelen approach provides a route to quinolin-4-ones starting from methyl anthranilate. mdpi.commun.ca The synthesis commences with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which produces an enaminoester intermediate. mdpi.commun.ca

This enaminoester then undergoes cyclization in the presence of a strong base to form a diester of quinolin-4-one. mdpi.com Subsequent regioselective hydrolysis of the ester at the 2-position can be achieved using aqueous sodium hydroxide, yielding the corresponding carboxylic acid ester. mdpi.com Alternatively, hydrolysis in boiling 2-propanol can lead to the formation of the dicarboxylic acid. mdpi.com

| Starting Materials | Key Intermediates | Final Product Type | Reference |

| Methyl anthranilate, Dimethyl acetylenedicarboxylate | Enaminoester, Diester of quinolin-4-one | 3-Carboxylate-quinolin-4-one | mdpi.commun.ca |

Table 2: Overview of the Biere-Seelen Synthesis

Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a cyclic β-keto ester. mdpi.comwikipedia.org This method can be applied to the synthesis of quinolin-4-one derivatives. mdpi.com In this context, a diester is first synthesized by the reaction of methyl anthranilate with methyl acrylate. mdpi.com

This resulting diester then undergoes an intramolecular cyclization, typically facilitated by a strong base such as sodium hydride, to yield a dihydroquinolinone. mdpi.com Subsequent oxidation of the dihydroquinolinone, for instance with chloranil, leads to the formation of the aromatic quinolin-4-one. mdpi.com The Dieckmann condensation is particularly effective for forming five- and six-membered rings. wikipedia.org

| Reactant | Key Steps | Product | Reference |

| Diester from methyl anthranilate and methyl acrylate | 1. Intramolecular cyclization (base-catalyzed) 2. Oxidation | Quinolin-4-one | mdpi.com |

Table 3: Key Steps in the Dieckmann Condensation for Quinolin-4-one Synthesis

Intermolecular Michael Addition Followed by Palladium-Catalyzed N-Arylation

A modern and efficient one-pot synthesis of quinolin-4(1H)-one derivatives involves a sequential intermolecular Michael addition-elimination and a palladium-catalyzed intramolecular N-arylation. organic-chemistry.org This method starts with readily available (Z)-β-chlorovinyl aromatic ketones and various amines. organic-chemistry.org

The reaction sequence begins with the Michael addition of an amine to the (Z)-β-chlorovinyl ketone, followed by the elimination of a chloride ion to produce an enamine intermediate with retention of the Z-configuration. organic-chemistry.org This intermediate is then subjected to a palladium-catalyzed intramolecular N-arylation (Buchwald-Hartwig amination) to construct the quinolin-4(1H)-one ring system. organic-chemistry.org The process demonstrates good to excellent yields and tolerates a wide range of functional groups on both the amine and the aromatic ketone. organic-chemistry.org

| Starting Materials | Catalytic System | Key Processes | Product | Reference |

| (Z)-β-chlorovinyl aromatic ketones, Amines | Palladium catalyst (e.g., with DavePhos ligand) | 1. Michael addition-elimination 2. Intramolecular N-arylation | Quinolin-4(1H)-one derivatives | organic-chemistry.org |

Table 4: Palladium-Catalyzed Synthesis of Quinolin-4(1H)-ones

Copper-Catalyzed Aza-Michael Addition, Cyclization, and Oxidation Reactions

A straightforward one-pot synthesis for 3-carbonyl-2-substituted quinolin-4(1H)-ones has been developed utilizing a copper-catalyzed aza-Michael addition. nih.govskku.edu This method employs 2-aminobenzoates and β-substituted α,β-unsaturated ketones as starting materials. nih.gov

The reaction proceeds through a highly efficient copper-catalyzed aza-Michael addition of the 2-aminobenzoate (B8764639) to the unsaturated ketone. This is followed by an in-situ cyclization and a mild oxidation step to afford the final 3-carbonyl-quinolin-4(1H)-one derivatives. nih.gov This process is characterized by its mild reaction conditions, short reaction times, and good to excellent yields (up to 99%). nih.gov

| Reactants | Catalyst | Key Steps | Product | Yield | Reference |

| 2-Aminobenzoates, β-Substituted α,β-unsaturated ketones | Copper catalyst | 1. Aza-Michael addition 2. Cyclization 3. Mild oxidation | 3-Carbonyl-2-substituted quinolin-4(1H)-ones | Up to 99% | nih.gov |

Table 5: Copper-Catalyzed One-Pot Synthesis of 3-Carbonyl-4-quinolones

Transition-Metal-Free Oxidative Cyclization of Alkynes with Isatins

An efficient and versatile method for the synthesis of structurally diverse 4-quinolones involves the transition-metal-free oxidative cyclization of isatins with alkynes. nih.govorganic-chemistry.org This reaction offers a facile route to various substituted 4-quinolones. nih.gov

A notable feature of this methodology is the ability to switch the reaction pathway to produce different products by simply changing the base used in the reaction. This allows for selective access to either substituted 3-carboxylate-4-quinolones or 1-vinyl-3-carboxylate-4-quinolones. nih.gov The resulting products can undergo further chemical transformations, highlighting the synthetic utility of this method. nih.gov

| Reactants | Conditions | Product Types | Reference |

| Isatins, Alkynes | Transition-metal-free, choice of base determines product | Substituted 3-carboxylate-4-quinolones or 1-vinyl-3-carboxylate-4-quinolones | nih.govresearchgate.net |

Table 6: Transition-Metal-Free Synthesis of 4-Quinolones from Isatins and Alkynes

Cobalt(III)-Catalyzed Enaminone-Directed C-H Coupling

A cobalt(III)-catalyzed C-H amidation reaction provides a synthetic route to quinolones, which are important heterocyclic scaffolds in medicinal chemistry. nih.govorganic-chemistry.org This method utilizes enaminones as directing groups for the C-H functionalization. nih.gov

The reaction involves the C-H coupling of an enaminone with a dioxazolone, which serves as the amidation agent. nih.gov This step installs an amide group, and a subsequent deacylation step leads to the formation of the quinolone ring system. nih.govorganic-chemistry.org This methodology allows for the generation of quinolones with a wide range of compatible substituent patterns. nih.gov

| Starting Materials | Catalyst | Key Steps | Product | Reference |

| Enaminones, Dioxazolones | Cobalt(III) catalyst | 1. C-H amidation 2. Deacylation | Quinolones | nih.govorganic-chemistry.org |

Table 7: Cobalt(III)-Catalyzed Synthesis of Quinolones

Derivatization and Structural Modification Strategies for Enhanced Functionality

The inherent reactivity of the quinoline N-oxide moiety allows for a wide range of derivatization strategies. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, thereby enhancing its functionality for various applications.

A straightforward and effective method for synthesizing 2-alkyl-4-quinolone N-oxides involves the controlled partial hydrogenation of 2-nitrobenzoyl enamines. chemrxiv.orgchemrxiv.orgsciprofiles.com This procedure is noted for its operational simplicity and has been successfully applied to produce the bacterial toxin 2-heptyl-4-quinolone-N-oxide (HQNO) and several of its analogs in high yields and purity. chemrxiv.orgresearchgate.net

The reaction is typically carried out using a platinum-based catalyst, such as 5 wt% Pt/Al2O3, in the presence of dimethyl sulfoxide (B87167) (DMSO) and n-butylamine. chemrxiv.org The key to this synthesis is the chemoselective reduction of the nitro group to a hydroxylamine, which then undergoes spontaneous cyclization to form the desired 4-quinolone N-oxide. chemrxiv.org The conditions are mild, proceeding at room temperature under a hydrogen atmosphere, and have proven effective even with substrates containing sensitive functional groups like a C-Cl bond, which remains intact during the reaction. chemrxiv.org

Table 1: Synthesis of 2-Alkyl-4-quinolone N-oxides via Controlled Hydrogenation

| Starting Material | Product | Yield |

|---|---|---|

| 2-Nitrobenzoyl enamine (alkyl = heptyl) | 2-Heptyl-4-quinolone N-oxide (HQNO) | Good |

This methodology represents a significant advancement over traditional methods, offering a more direct and milder route to this important class of compounds. researchgate.netresearchgate.net

The N-oxide group in quinoline N-oxides acts as a powerful directing group, enabling highly regioselective C-H functionalization at various positions of the quinoline ring system. mdpi.comresearchgate.netacs.org This has opened up avenues for introducing a wide array of functional groups, leading to novel derivatives with tailored properties. mdpi.comresearchgate.net

A significant breakthrough in the functionalization of quinoline N-oxides has been the development of a palladium-catalyzed C-H arylation that exhibits high selectivity for the C8 position. acs.orgnih.govnih.gov This is particularly noteworthy as previous palladium-catalyzed methods were predominantly C2-selective. acs.orgnih.govutrgv.edu This C8-arylation method is versatile, tolerating a broad range of functional groups on both the quinoline N-oxide and the iodoarene coupling partner. acs.orgnih.gov The reaction can be significantly expedited using microwave irradiation, reducing reaction times to under an hour, and is also scalable to the gram level. acs.orgnih.gov Mechanistic studies, supported by Density Functional Theory (DFT) calculations, point towards a cyclopalladation pathway being responsible for the observed site-selectivity. nih.govutrgv.edu

Table 2: Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-oxide

| Quinoline N-oxide Substrate | Arylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Quinoline N-oxide | Iodoarenes | Pd catalyst, thermal or microwave | 8-Arylquinoline N-oxide | High |

The introduction of a trifluoromethyl (CF3) group can dramatically alter the biological and chemical properties of a molecule. thieme-connect.de In the context of quinoline N-oxides, the N-O moiety can be utilized to direct the regioselective introduction of a CF3 group at the C2 position. acs.org This is typically achieved through a base-mediated reaction with the Ruppert-Prakash reagent (TMSCF3). acs.org Another approach involves a photoredox catalytic strategy for the direct C2 trifluoromethylation, which is compatible with a variety of functional groups and proceeds at room temperature. thieme-connect.de Radical-mediated pathways, often utilizing iron catalysts, have also proven effective for this transformation.

Quinoline N-oxides can be readily converted into their corresponding 2-chloroquinolines. acs.org This transformation is typically accomplished by treating the N-oxide with reagents such as thionyl chloride (SOCl2) or acetyl chloride. acs.orgcdnsciencepub.com This reaction provides a valuable entry point for further functionalization at the C2 position, as the chloro group can be displaced by various nucleophiles. For instance, 8-aryl-substituted quinoline N-oxides have been successfully converted to the corresponding 2-chloroquinolines in good yields. acs.org The synthesis of 2-chloroquinolines with ester substituents has also been explored, although with varying degrees of success. researchgate.net

Copper-catalyzed reactions offer a complementary approach to palladium for the functionalization of quinoline N-oxides. Specifically, copper-catalyzed deoxygenative C2 arylation and alkylation have been successfully achieved using Grignard reagents in the presence of magnesium chloride. acs.org This method allows for the simultaneous removal of the N-oxide oxygen and the introduction of an aryl or alkyl group at the C2 position. Copper catalysis has also been employed for the regioselective C-2 alkenylation of quinoline N-oxides with alkynes and pinacol (B44631) diborane, providing access to deoxygenated 2-alkenyl quinolines. rsc.org

Conversion of Quinoline N-Oxides to Chloroquinolines

Synthesis of Analogous Products and Functionalized Derivatives

The core structure of this compound can be modified to produce a wide array of functionalized derivatives and analogous products. These modifications are crucial for exploring the structure-activity relationships of this class of compounds. Researchers have developed various synthetic strategies to introduce substituents at different positions of the quinoline N-oxide ring.

One notable method involves the controlled, platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines. researchgate.netchemrxiv.org This procedure has been successfully used to synthesize 2-alkyl-4-quinolone N-oxides. researchgate.netchemrxiv.org For instance, the P. aeruginosa metabolite 2-heptyl-4-quinolone-N-oxide (HQNO) was prepared in good yield and high purity using this approach. researchgate.netchemrxiv.org The method is operationally simple and has also been applied to produce other analogous products. researchgate.netchemrxiv.org The synthesis is also compatible with halogenated substrates, allowing for the creation of chlorinated carboxamide analogs of HQNO. chemrxiv.org

Another approach to functionalized derivatives involves the use of Baylis-Hillman adducts derived from o-nitrobenzaldehydes. researchgate.net Treating these adducts with trifluoroacetic acid in the presence of triflic acid can yield 3-substituted-4-hydroxyquinoline N-oxides. researchgate.net This method provides a route to introduce substituents at the C-3 position of the quinoline N-oxide scaffold. researchgate.net

Furthermore, the N-oxide group itself can act as a directing group in C-H functionalization reactions, enabling the introduction of substituents at specific positions. chemrxiv.org For instance, a "programmed" 4-hydroxyquinoline can be converted to its N-oxide, which then directs metal-catalyzed functionalization to the C-2 and C-8 positions. chemrxiv.org This strategy is part of a broader approach for the multiple, divergent functionalization of the 4-hydroxyquinoline template to build chemical libraries with potential medicinal applications. chemrxiv.org

The synthesis of 4-(N-hydroxy-N-methylamino)quinoline 1-oxide has also been reported, which combines the quinoline 1-oxide moiety with an N-hydroxy-N-methylamino group. nih.gov

Table 1: Synthesis of Functionalized this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Nitrobenzoyl enamines | H₂, 5 wt% Pt/Al₂O₃, n-butylamine, DMSO, isopropanol, 25°C, 24h | 2-Alkyl-4-quinolone N-oxides | researchgate.netchemrxiv.org |

| Baylis-Hillman adducts of o-nitrobenzaldehydes | Trifluoroacetic acid, triflic acid (0.2 equiv.) | 3-Substituted-4-hydroxyquinoline N-oxides | researchgate.net |

| 4-Hydroxyquinoline | 1. Diethyl or dimethyl carbamoyl (B1232498) chloride, 2. m-Chloroperbenzoic acid | 4-Hydroxyquinoline N-oxide derivatives | chemrxiv.org |

| 4-Nitroquinoline (B1605747) 1-oxide | (Details not specified in abstract) | 4-(N-Hydroxy-N-methylamino)quinoline 1-oxide | nih.gov |

Modern and Green Approaches in Quinolone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline and quinolone derivatives to address the environmental concerns associated with traditional methods. ijpsjournal.comnih.gov These older methods often require harsh reaction conditions, toxic solvents, and long reaction times, and they can generate significant waste. nih.govresearchgate.net Modern and green approaches aim to improve efficiency, reduce waste, and use more environmentally benign substances. qeios.comijfans.org

Several green strategies have been developed for quinolone synthesis, including:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and, in some cases, improve product yields. qeios.com For example, 2-quinolones have been synthesized from substituted 2-aminobenzophenones and acid chlorides using microwave irradiation, which resulted in high yields and shorter reaction times. qeios.com

Solvent-Free Reactions: Eliminating organic solvents is a key goal of green chemistry. ijpsjournal.com Solvent-free synthesis is a sustainable approach that minimizes waste and environmental impact. ijpsjournal.com

Use of Green Solvents and Catalysts: When solvents are necessary, more environmentally friendly options like water, ethanol, and glycerol (B35011) are being explored. researchgate.netqeios.com Formic acid has emerged as a versatile and eco-friendly catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com L-proline used in an aqueous medium has also been shown to be an efficient and cheaper catalytic system for the synthesis of quinolone-substituted indolyl-4H-chromenes. tandfonline.com

Biocatalysis: The use of enzymes as catalysts offers a greener alternative to traditional chemical methods. ijpsjournal.com Researchers have identified and engineered enzymes with catalytic activity for quinoline synthesis, reducing waste and environmental impact. ijpsjournal.com

Ultrasonication-Mediated Synthesis: The use of ultrasound can enhance reaction rates and efficiency, contributing to more sustainable synthetic processes. qeios.com

Transition-Metal Catalysis: While not always inherently "green," modern transition-metal-catalyzed reactions, such as those using palladium, copper, or gold, can offer high efficiency and selectivity under milder conditions than traditional methods. ijfans.orgorganic-chemistry.org Efforts are being made to use these catalysts in conjunction with green chemistry principles. ijfans.org For instance, a palladium-catalyzed method for the functionalization of N-aryl-4-quinolones has been developed that achieves high yields. qeios.com

These modern and green approaches are not only beneficial for the environment but also enhance the efficiency of synthesizing quinolone scaffolds, which are important in various fields, including medicinal chemistry. ijpsjournal.comnih.gov

Table 2: Modern and Green Approaches in Quinolone Synthesis

| Approach | Description | Advantages | Reference(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. | qeios.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Eliminates solvent waste, reduces environmental impact. | ijpsjournal.com |

| Green Catalysts | Use of environmentally benign catalysts like formic acid and L-proline. | Milder conditions, improved selectivity, reduced waste. | ijpsjournal.comtandfonline.com |

| Biocatalysis | Use of enzymes to catalyze reactions. | Greener alternative to chemical methods, high selectivity. | ijpsjournal.com |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance chemical reactions. | Increased reaction rates and efficiency. | qeios.com |

| Domino Reactions | Multi-step reactions where subsequent transformations occur in one pot. | Shortens synthetic routes, increases overall yield, reduces waste. | rsc.org |

| Transition-Metal Catalysis | Use of metals like Pd, Cu, Au to catalyze reactions. | High efficiency and selectivity, milder reaction conditions. | ijfans.orgorganic-chemistry.org |

Spectroscopic and Advanced Characterization Techniques for 4 Quinolinol, 1 Oxide Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are powerful tools for identifying functional groups and providing a unique "fingerprint" for a given compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within 4-quinolinol, 1-oxide derivatives. The presence of specific absorption bands in the infrared spectrum corresponds to the vibrations of particular bonds.

For instance, in the analysis of 3,3'-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one), the IR spectrum clearly indicates the presence of an OH group at a frequency (ν) of 3500 cm⁻¹, aromatic C-H bonds at 3030 cm⁻¹, aliphatic C-H bonds at 2867 cm⁻¹, and a carbonyl group (C=O) at 1643 cm⁻¹. nih.gov A characteristic band for the CH₂ group is also observed at 1458 cm⁻¹. nih.gov

In studies of 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone (B94277), the FT-IR spectra confirm the chemical structures by revealing bands for hydroxyl and carbonyl groups. mdpi.comnih.gov The stretching vibrations of the C-H bonds in the quinoline (B57606) and 1,4-naphthoquinone moieties are found in the range of 3077 cm⁻¹ to 2853 cm⁻¹. nih.gov The carbonyl group stretching vibrations are observed between 1665 cm⁻¹ and 1649 cm⁻¹. nih.gov For 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione derivatives, the stretching vibrations of C-H groups in the quinoline and quinolinedione rings appear in the range of 3087–2852 cm⁻¹. mdpi.com

It is important to note that the exact position of these bands can be influenced by the molecular environment and the presence of other functional groups.

Table 1: Characteristic FT-IR Absorption Bands for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Hydroxyl (O-H) | 3500 | nih.gov |

| Aromatic C-H | 3030 | nih.gov |

| Aliphatic C-H | 2867 | nih.gov |

| Carbonyl (C=O) | 1643 | nih.gov |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, offering a detailed molecular vibrational fingerprint. This non-destructive technique is based on the inelastic scattering of monochromatic light. It is particularly useful for analyzing the structural changes in molecules. For example, IR-Raman analysis has been used to confirm the disappearance of 4-nitroquinoline-1-oxide (4-NQO) in the presence of microorganisms, indicating its molecular transformation. researchgate.netjmb.or.kr This technique helps in identifying the major non-genotoxic conversion products, such as phenyl-quinoline and its isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of the signals are indicative of the structure.

In the analysis of 2-alkyl-4-hydroxyquinoline N-oxide derivatives, the tautomeric form can be determined by the chemical shift of the C3-H proton. chemrxiv.org For the aromatized 4-hydroxy N-oxide tautomers, this signal appears around 7.02–7.15 ppm, while for the keto tautomers, it is found around 6 ppm. chemrxiv.org For example, the ¹H NMR spectrum of 2-pentyl-4-hydroxyquinoline N-oxide in DMSO-d6 shows a singlet for the C3-H proton at 7.16 ppm. chemrxiv.org

The ¹H NMR spectrum of 3,3'-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) displays a triplet at δ 1.24 and a quartet at 4.38 ppm, characteristic of an ethyl group. nih.gov The methylene (B1212753) protons appear at δ 3.89, and the hydroxyl proton resonates at a significantly downfield shift of δ 12.65. nih.gov

Table 2: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|---|

| 2-Pentyl-4-hydroxyquinoline N-oxide | DMSO-d6 | C3-H | 7.16 | s | - | chemrxiv.org |

| 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | - | -CH₂CH₃ | 1.24 | t | 7.50 | nih.gov |

| 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | - | -CH₂CH₃ | 4.38 | q | 7.50 | nih.gov |

| 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | - | -CH₂- | 3.89 | s | - | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization.

The tautomeric forms of 4-hydroxyquinoline (B1666331) N-oxides can also be distinguished by their ¹³C NMR spectra. The most significant difference is in the chemical shift of the C4 signal, which appears at 174–177 ppm for a carbonyl C4 in the keto tautomer and at 166–167 ppm for an aromatic C4-OH in the 4-hydroxy N-oxide form. chemrxiv.org For instance, the ¹³C NMR spectrum of 2-pentyl-4-hydroxyquinoline N-oxide in DMSO-d6 shows the C4 signal at 166.8 ppm. chemrxiv.org

In the case of 3,3'-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one), the ¹³C NMR spectrum shows signals for the aromatic carbons C-7, C-6, C-5, and C-8 at δ 131.50, 122.67, 123.30, and 116.74 ppm, respectively. nih.gov The quinolone carbons C-4a and C-8a resonate at δ 115.15 and 136.70 ppm, while C-2, C-4, and C-3 appear at δ 164.84, 159.63, and 108.53 ppm, respectively. nih.gov

Table 3: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|---|

| 2-Pentyl-4-hydroxyquinoline N-oxide | DMSO-d6 | C4 | 166.8 | chemrxiv.org |

| 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | - | C-2 | 164.84 | nih.gov |

| 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | - | C-3 | 108.53 | nih.gov |

| 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | - | C-4 | 159.63 | nih.gov |

| 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | - | C-4a | 115.15 | nih.gov |

| 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | - | C-5 | 123.30 | nih.gov |

| 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | - | C-6 | 122.67 | nih.gov |

| 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | - | C-7 | 131.50 | nih.gov |

| 3,3'-Methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | - | C-8 | 116.74 | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For example, the molecular formula of 3,3'-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one), C₂₃H₂₂N₂O₄, was confirmed by mass spectrometry. nih.gov In studies of alkyl-4-quinolone N-oxides, mass spectrometry has been used to detect various hydroxylated derivatives in several Pseudomonas strains. mdpi.com Gas chromatography-mass spectrometry (GC-MS) has been employed to study the metabolic transformations of 4-nitroquinoline-1-oxide, identifying various metabolites. nih.gov

The analysis of fragmentation patterns can provide valuable structural information. For instance, in the mass spectrum of 4-hydroxyquinoline, the molecular ion peak is observed at m/z 145, and a significant fragment is seen at m/z 117. chemicalbook.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3,3'-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) |

| 4-hydroxyquinoline |

| 4-nitroquinoline-1-oxide |

| This compound |

| 2-pentyl-4-hydroxyquinoline N-oxide |

| 8-hydroxyquinoline |

| 5,8-quinolinedione |

| 5,8-isoquinolinedione |

| 1,4-naphthoquinone |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique for studying chemical species that have one or more unpaired electrons. bhu.ac.in This makes it an invaluable tool for detecting and characterizing free radicals and other paramagnetic species. In the context of this compound and its derivatives, EPR spectroscopy is primarily used to investigate the generation of radical species, which can be formed through various processes, including photoinduction or metabolic activation. researchgate.netnih.gov

Research has shown that certain quinolone derivatives can generate reactive oxygen species (ROS) upon irradiation with UVA light. For instance, the photoinduced formation of superoxide (B77818) radical anions (O₂⁻) and singlet oxygen (¹O₂) has been monitored using EPR spectroscopy in conjunction with a spin trapping technique. researchgate.net In such experiments, a spin trap, like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-(4-pyridyl 1-oxide)-N-tert-butylnitrone (POBN), reacts with the short-lived radical to form a more stable radical adduct that can be readily detected by EPR. scispace.commdpi.com Studies have observed that nitro-substituted quinolones are particularly efficient at generating superoxide radical anions and singlet oxygen. researchgate.net

The EPR spectrum provides crucial information about the radical species. For example, the g-value and hyperfine splitting patterns can help identify the specific radical that has been trapped. researchgate.net In one study of semiquinone-type radical anions derived from quinoline, the unresolved EPR spectra showed an isotropic g-value of 2.0039, confirming the presence of the radical species. researchgate.net Early research also utilized ESR to study the free radicals produced from 4-hydroxyaminoquinoline 1-oxide, a related compound, to understand its chemical properties and significance in carcinogenesis. nih.gov

EPR can also be used to study the interaction of quinoline derivatives with biological systems. For example, it has been employed to analyze the perturbed EPR spectrum of hemes in E. coli nitrate (B79036) reductase A when inhibited by 2-(n-heptyl)-4-hydroxyquinoline N-oxide, providing insight into the quinol binding site. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Substituent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of an electron from a ground electronic state to a higher energy excited state. libretexts.org For organic molecules like this compound, the most common transitions involve the excitation of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals. bspublications.netrsc.org These π→π* and n→π* transitions provide valuable information about the electronic structure of the molecule. researchgate.net

The UV-Vis spectrum of a quinoline derivative is characterized by one or more absorption bands, with the position of the maximum absorbance (λmax) and the molar absorptivity (ε) being key parameters. rsc.org The quinoline ring system itself is a chromophore, an unsaturated group that absorbs UV light. bspublications.net The spectra of 8-hydroxyquinoline derivatives, for example, show absorption peaks corresponding to π→π* and n→π* transitions within the quinoline ring. researchgate.net

The electronic properties of the quinoline N-oxide system are highly sensitive to the nature and position of substituents on the aromatic rings. These substituent effects can be systematically studied using UV-Vis spectroscopy.

Effect of Substituent Type: Electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OH, -OCH₃) can cause shifts in the λmax. Electron-withdrawing substituents often lead to a bathochromic shift (a shift to longer wavelengths), as seen in nitro-substituted quinolones which results in effective absorption of UVA light. researchgate.net Conversely, electron-donating groups can also induce bathochromic shifts. researchgate.net The magnitude and direction of the shift depend on the electronic interplay between the substituent and the quinoline N-oxide core. mdpi.com

Solvent Effects: The polarity of the solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption bands (solvatochromism). For polar compounds, n→π* transitions typically experience a hypsochromic shift (to shorter wavelengths) as solvent polarity increases, while π→π* transitions often show a bathochromic shift. bspublications.net

The data below illustrates the UV-Vis absorption maxima for different quinoline derivatives, highlighting the influence of substituents.

| Compound | Substituent(s) | λmax (nm) | Solvent | Reference |

| 8-Hydroxy-2-methylquinoline-5-carbaldehyde | 2-CH₃, 5-CHO, 8-OH | 429, 350, 286, 267, 248, 207 | Methanol | mdpi.com |

| Vanadium(IV) complex with 2-methyl-8-hydroxyquinoline | 2-CH₃ | 380, 523, 585, 701 | DMSO | mdpi.com |

| Vanadium(IV) complex with 2,5-dimethyl-8-hydroxyquinoline | 2-CH₃, 5-CH₃ | 398 | DMSO | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Electrochemical Studies for Redox Behavior (e.g., Voltammetry)

Electrochemical techniques, particularly voltammetry, are powerful methods for investigating the redox behavior of molecules like this compound and its derivatives. These studies provide insights into the oxidation and reduction potentials of the compounds, the number of electrons transferred in redox processes, and the stability of the resulting species. mdpi.commdpi.com

Cyclic voltammetry (CV) is a commonly used technique where the potential is swept linearly to a set value and then reversed. The resulting voltammogram shows peaks corresponding to oxidation and reduction events. For example, the CV of 8-hydroxyquinoline-5-carbaldehyde (B1267011) shows two distinct oxidation waves at potentials of 1.349 V and 1.637 V, with the process at the first wave corresponding to a two-electron transfer. mdpi.com The presence of different functional groups significantly influences the redox potentials. Studies have shown that adding a methyl group can facilitate oxidation, while the reduction potential becomes more negative compared to the non-methylated compound. mdpi.com

The reduction of the N-oxide functional group is a key electrochemical feature of these compounds. mdpi.comnih.gov Electrochemical reduction can convert alkaloid N-oxides back to their original alkaloid form. mdpi.com This process is relevant for understanding the metabolism and degradation of these molecules in biological systems. mdpi.com The reduction mechanism of various alkaloid N-oxides has been investigated using techniques like cyclic and linear sweep voltammetry at mercury-based electrodes. mdpi.com

Theoretical studies have also been conducted to understand the electrochemical behavior of quinoline N-oxides. For instance, the electrochemical determination of 4-nitroquinoline-N-oxide has been modeled, suggesting that the process is efficient and can occur via reduction of both the nitro and the N-oxide groups. researchgate.netresearchgate.net

The following table summarizes electrochemical data for selected quinoline derivatives.

| Compound | Technique | Oxidation Potential (V) | Reduction Potential (V) | Key Findings | Reference |

| 8-Hydroxyquinoline-7-carbaldehyde (Derivative) | Cyclic Voltammetry | 1.349, 1.637 | - | Two-electron oxidation at the first wave. | mdpi.com |

| 6-(Dimethylamino)quinoline-5-carbaldehyde (Derivative) | Cyclic Voltammetry | 1.276, 1.662 | -1.233 (irr), -1.510 (quasi-rev) | Well-defined oxidation and reduction waves. | mdpi.com |

| Methylated 6-(Dimethylamino)quinoline-5-carbaldehyde (Derivative) | Cyclic Voltammetry | 1.385, 1.765 | - | Methyl group facilitates oxidation. | mdpi.com |

| Alkaloid N-Oxides | Voltammetry | - | - | Reduction at mercury electrodes regenerates the parent alkaloid. | mdpi.com |

This table is interactive. Click on the headers to sort the data. "irr" denotes an irreversible process.

Combined Spectroscopic Approaches and Computational Support

A comprehensive understanding of the structure, properties, and reactivity of this compound derivatives is best achieved by integrating multiple spectroscopic techniques with computational chemistry. researchgate.netsapub.org This combined approach allows experimental data to be rationalized and predicted by theoretical models, providing deeper insights than either method could alone.

Density Functional Theory (DFT) is a prominent computational method used to model the properties of quinoline derivatives. aip.orgresearchgate.net DFT calculations can optimize molecular geometries, predict vibrational frequencies (for IR and Raman spectroscopy), calculate NMR chemical shifts, and simulate electronic transitions (for UV-Vis spectroscopy). researchgate.netresearchgate.net For example, time-dependent DFT (TD-DFT) can calculate excited state energies and oscillator strengths, which can be directly compared with experimental UV-Vis spectra to assign specific electronic transitions. nih.gov

This synergy is particularly useful for:

Structural Elucidation: Combining NMR, IR, and mass spectrometry data with DFT-optimized structures provides a high degree of confidence in the characterization of newly synthesized compounds. researchgate.netsapub.org

Understanding Reactivity: Computational models can explain the selectivity of chemical reactions. DFT has been used to rationalize the preferred sites of formylation in quinoline derivatives and to explore the electronic and steric effects governing C-H arylation reactions of quinoline N-oxides. mdpi.comacs.org

Investigating Tautomerism: The tautomeric equilibrium between the 4-quinolonol, 1-oxide and the 1,4-dihydroxyquinoline forms can be studied computationally. DFT calculations have been used to determine that the keto tautomer (quinolone form) is generally more stable. researchgate.netmdpi.com

Probing Reaction Mechanisms: DFT can map out potential energy surfaces for processes like excited-state intramolecular proton transfer (ESIPT), a phenomenon that can occur in hydroxyquinoline derivatives. aip.org Calculations can show whether such a transfer is spontaneous in the ground or excited state. aip.org

Analyzing Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.netuobaghdad.edu.iq Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify reactive sites within the molecule. sapub.orgresearchgate.net

The table below provides examples of how computational methods support experimental findings for quinoline derivatives.

| Research Focus | Experimental Techniques | Computational Method | Key Insights from Combined Approach | Reference(s) |

| Structural Characterization | NMR, IR, MS, X-ray Diffraction | DFT/B3LYP | Calculated structural parameters show good agreement with experimental X-ray data. | researchgate.netresearchgate.net |

| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT | Prediction of excited state energies and assignment of n→π* and π→π* transitions observed in spectra. | nih.govnih.gov |

| Intramolecular Hydrogen Bonding | Spectroscopy | DFT | Potential energy profiles show that excited states can exhibit proton transfer, explaining large Stokes shifts in fluorescence. | aip.org |

| Redox Behavior | Cyclic Voltammetry | DFT | Frontier molecular orbital calculations support the observed trends in oxidation and reduction potentials. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Investigations of 4 Quinolinol, 1 Oxide

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structures and analyzing chemical reactions through the calculation of electronic wave functions. arxiv.org Understanding the electronic structure is paramount in fields like drug design, as it helps to elucidate potential sites of interaction with biological targets, predict binding affinity, and understand molecular reactivity. mdpi.com

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and stability. sapub.orgacs.org A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer (ICT). acs.org

These fundamental energies allow for the calculation of various global reactivity descriptors that quantify different aspects of a molecule's chemical behavior. acs.org For instance, a molecule with a higher electronic chemical potential is considered to be more reactive or less stable. researchgate.net

Table 1: Key Electronic Properties and Reactivity Descriptors Calculated from Quantum Chemistry

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = - (ELUMO + EHOMO) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Softness (σ) | σ = 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to receive electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table is based on conceptual equations described in theoretical studies. acs.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It has proven to be an invaluable tool for studying various aspects of 4-Quinolinol, 1-oxide and related compounds, from reaction mechanisms to spectroscopic properties.

DFT calculations have been successfully employed to understand and predict the regioselectivity of chemical reactions involving quinoline (B57606) N-oxides. acs.orgacs.org A notable example is the palladium-catalyzed C-H arylation, where DFT studies provided crucial insights into why the reaction selectively occurs at the C8 position over the C2 position. acs.orgacs.org

The calculations revealed that the site selectivity is governed by a combination of electronic, steric, and solvation effects. acs.org

Electronic Effects : DFT analysis of the charge distribution in quinoline N-oxide showed that the C8 atom is significantly more electron-rich (more nucleophilic) than the C2 atom. This higher electron density makes the C8-H bond more susceptible to attack by an electrophilic palladium catalyst. acs.org

Solvation Effects : The solvent was found to play a crucial role. Reactions carried out in acetic acid showed high C8 selectivity. However, when the solvent was changed to dimethylformamide (DMF) or tert-butyl alcohol, the selectivity shifted, favoring the C2-arylated product. This indicates that the solvent is a key parameter influencing the reaction pathway. acs.org

Substituent Effects : Kinetic studies and Hammett plots have shown that electron-donating substituents on the quinoline ring accelerate the reaction rate, which is consistent with an electrophilic C-H activation mechanism. acs.org

Table 2: Calculated Mulliken Charges on C2 and C8 Atoms of Quinoline N-oxide

| Mechanism Pathway | Charge on C2 | Charge on C8 | Predicted Selectivity |

|---|---|---|---|

| Mechanism 1a | -0.204 | -0.443 | C8 Preferred |

| Mechanism 1b | -0.120 | -0.383 | C8 Preferred |

| Mechanism 1c | -0.084 | -0.350 | C8 Preferred |

Data from a DFT study on the cyclopalladation pathway, indicating the greater nucleophilicity of C8 compared to C2. acs.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of covalent bonds. americanpharmaceuticalreview.com DFT calculations are a powerful ally in the interpretation of these experimental spectra. arxiv.org By calculating the harmonic vibrational frequencies and intensities for an optimized molecular geometry, researchers can assign the observed spectral bands to specific vibrational modes. researchgate.netnih.gov

The standard approach involves optimizing the molecule's geometry using a DFT functional, such as B3LYP, with an appropriate basis set (e.g., 6-311G(d,p) or 6-311++G(d,p)). nih.govdergipark.org.tr The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement between the theoretical and experimental spectra. dergipark.org.tr For complex systems, especially in the solid state, computational models may need to account for intermolecular interactions like hydrogen bonding by including neighboring molecules in the calculation to achieve better accuracy. mdpi.com

Table 3: Typical Vibrational Mode Assignments for Quinoline-like Structures from DFT Studies

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3112–2850 | C-H stretching vibrations of the aromatic rings. mdpi.com |

| 1627–1612 | C=N and C=C stretching vibrations. nih.govmdpi.com |

| 1617–1507 | C-C aromatic stretching vibrations. mdpi.com |

| 1325–1230 | C-N stretching vibrations. mdpi.com |

| 1250–1350 | N-O stretching of the N-oxide group. |

This table compiles typical frequency ranges from computational studies on various quinoline derivatives.

This compound can exist in different tautomeric forms, primarily the enol-like (4-hydroxyquinoline N-oxide) and the keto-like (1-hydroxyquinolin-4(1H)-one) forms. mdpi.comresearchgate.net The equilibrium between these tautomers is a critical aspect of the molecule's chemistry. nih.gov

Numerous DFT studies have investigated the relative stability of these tautomers. researchgate.netresearchgate.net Calculations performed at the B3LYP/6-311++G(d,p) level of theory explored the tautomeric preference in the gas phase as well as in solvents of varying polarity (e.g., benzene (B151609), THF, water) using the Polarizable Continuum Model (PCM). researchgate.net The consistent finding from these theoretical investigations, supported by experimental data from X-ray crystallography, is that the keto tautomer is energetically more stable and is the predominant form in both the solid state and in polar solvents. researchgate.netresearchgate.netresearchgate.net

Table 4: Relative Stability of this compound Tautomers

| Tautomer Form | Method | Phase/Solvent | Finding | Source |

|---|---|---|---|---|

| Keto Form | DFT (B3LYP) | Gas Phase, Water, Benzene, THF | More stable and dominant form. | researchgate.net |

| Keto Form | DFT (B3LYP, G3B3) | Gas Phase, Water, DMSO | Energetically favorable. | researchgate.net |

Prediction and Interpretation of Vibrational Spectra

Molecular Modeling of Biological Interactions and Binding Affinities

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as a this compound derivative, binds to a macromolecular target, typically a protein. mdpi.comresearchgate.net This method is crucial for rational drug design and for understanding the potential biological activity of chemical compounds.

The process involves placing the ligand into the binding site of a protein receptor and evaluating the fit using a scoring function, which estimates the binding free energy. researchgate.net A lower binding energy (more negative score) suggests a more stable ligand-protein complex and potentially higher biological activity. researchgate.net These simulations can reveal the preferred binding pose of the ligand and identify key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's active site. mdpi.com

For example, derivatives of quinoline have been modeled against various biological targets to explore their potential as therapeutic agents. Docking studies have provided insights into the binding of quinoline compounds to enzymes like P450 cytochrome lanosterol (B1674476) 14α-demethylase (an antifungal target) and protein kinases like PI3Kα and JNKs (anticancer targets). mdpi.cominnovareacademics.inresearchgate.netnih.gov

Table 5: Examples of Molecular Docking Studies on Quinoline Derivatives

| Ligand Type | Protein Target | Key Interacting Residues | Potential Application | Source |

|---|---|---|---|---|

| Quinoline-oxadiazoles | P450 lanosterol 14α-demethylase | Hydrophobic interactions with active site residues. | Antifungal | innovareacademics.inresearchgate.net |

| N-phenyl-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα kinase | S773, S774, A775, K776, D810 (H-bonds). | Anticancer | mdpi.com |

| Indeno[1,2-b]quinoxalin-11-one oximes | c-Jun N-terminal kinases (JNK1, JNK3) | Interaction at the JNK catalytic site. | Anti-inflammatory, Anticancer | nih.gov |

Structure Activity Relationship Sar Studies of 4 Quinolinol, 1 Oxide Derivatives

General Principles of Quinolone and Quinoline (B57606) N-oxide SAR

The foundation of SAR for 4-quinolinol, 1-oxide derivatives lies in the broader principles established for quinolones and quinoline N-oxides. The quinolone scaffold itself is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antibacterial, anticancer, and antiviral properties. mdpi.comresearchgate.net Chemical modifications at various positions of the quinoline ring, such as N-1, C-2, C-3, C-5, C-6, C-7, and C-8, can significantly influence the compound's physicochemical properties, pharmacokinetics, and pharmacological actions. rsc.org

Key general principles include:

Planar Structure: A planar quinoline ring system with an extended conjugation is often associated with enhanced biological activity, particularly in anticancer applications, as it can facilitate intercalation with DNA. orientjchem.org

N-1 Substitution: The substituent at the N-1 position is crucial for enhancing SAR. For instance, a cyclopropyl (B3062369) group at N-1 has been shown to increase antibacterial activity compared to an ethyl group. mdpi.com

C-3 Carboxylic Acid: A carboxylic acid group at the C-3 position, along with the carbonyl group at C-4, can facilitate the penetration of the drug into bacterial cells. mdpi.com

C-7 Substituent: The group at the C-7 position is critical for interaction with biological targets like DNA gyrase and topoisomerase II. mdpi.com The nature of this substituent can also influence the spectrum of activity, with piperazine (B1678402) favoring Gram-negative and pyrrolidine (B122466) favoring Gram-positive bacteria. mdpi.com

The introduction of an N-oxide function into the quinoline ring is a significant modification that often leads to an increase in biological activity compared to the parent azaaromatic bases. clockss.org Quinoline N-oxides are generally more reactive and can exhibit good regioselectivity in further chemical transformations, making them versatile precursors for synthesizing a variety of bioactive compounds. researchgate.net

Influence of Alkyl Chain Substitutions (Length, Degree of Unsaturation, Branching) on Biological Activity

The characteristics of alkyl chain substituents on the quinoline ring play a significant role in modulating the biological activity of this compound derivatives. The length, degree of unsaturation, and branching of these chains can impact potency and spectrum of activity. mdpi.com

For instance, in a series of 1,4'-diazaflavonium bromides derived from a quinoline nucleus, it was observed that the biological activities, including antibacterial and antioxidant effects, decreased as the length of the N,N'-dialkyl chains increased. nih.gov Conversely, in another study on linker-modified quinoline derivatives targeting HIV-1 integrase, a compound with the longest alkyl chain length showed the most significant positive effects against viral infection. nih.gov

The degree of unsaturation in the alkyl chain is also a determining factor. Studies on bacterial alkyl-4-quinolones have shown that both saturated and unsaturated alkyl substitutions at the C-2 position are common. mdpi.com The presence of a double bond can influence the compound's interaction with its biological target.

Branching of the alkyl chain can also affect activity. The introduction of a flexible alkylamino side chain at position-4 of the quinoline nucleus has been shown to enhance the antiproliferative activity of certain derivatives. frontiersin.org The size and shape of substituents, including alkyl groups, can be more influential than their electronic properties in some reactions, such as the alkylation of quinolin-2(1H)-ones. mdpi.com

Role of N-oxidation in Modulating Biological Potency and Spectrum of Activity

The N-oxide moiety is a critical determinant of the biological profile of quinoline derivatives. The introduction of an N-oxide group can significantly alter a compound's electronic properties, basicity, and reactivity, leading to enhanced biological potency and a broader spectrum of activity. ontosight.aiontosight.ai

Research has consistently shown that the N-oxide function can increase the biological activity of azaaromatic molecules compared to their parent bases. clockss.org This enhancement is attributed to several factors. The N-oxide group can act as a directing group in chemical reactions, allowing for regioselective functionalization of the quinoline ring, which is crucial for optimizing drug-receptor interactions. researchgate.net

Furthermore, N-oxidation can influence the mechanism of action. For example, in the context of anticancer agents, the N-oxide motif has been successfully employed in several drug development projects. nih.gov Some quinoline N-oxides exhibit potent activity against various cancer cell lines, protozoa, and bacteria. clockss.org The N-oxide can also affect the compound's ability to be reduced back to its parent quinoline, a process that can be important for its biological effects.

The presence of the N-oxide can also impact the antibacterial spectrum. While some quinolone N-oxides show broad-spectrum activity, others may be more specific. mdpi.com For example, certain alkylquinolone N-oxides are highly active against Gram-positive bacteria but show only slight activity against Gram-negative bacteria. mdpi.com

Effects of Substitutions on the Quinolone Ring System

The nature and position of substituents on the quinolone ring system are paramount in defining the biological activity of this compound derivatives. rsc.org Modifications at various positions can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. acs.org

The specific location of a substituent on the quinoline ring has a profound impact on the resulting biological activity.

C-2 Position: Substitutions at the C-2 position can significantly influence activity. For instance, in some series, bulky substituents at C-2 reduce antibacterial activity. rsc.org However, in other contexts, 2-substituted quinoline N-oxides react cleanly to afford derivatives with specific functionalities. acs.org

C-3 Position: A substituent at the C-3 position is often critical for activity. In a study of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be absolutely necessary for antagonist potency. acs.org The substituent in this position should ideally be coplanar with the quinoline ring. mdpi.com

C-7 Position: The substituent at the C-7 position is crucial for direct interaction with biological targets like topoisomerase II. mdpi.com The introduction of aromatic rings at this position can improve antitumor properties. mdpi.com The C-7 ring system is also important for the lethal activity of some fluoroquinolones. nih.gov

C-8 Position: A methoxy (B1213986) group at the C-8 carbon atom has been shown to improve the antitumor properties of quinolin-4-ones. mdpi.com Similarly, a methoxy group at C-8 can enhance the lethal activity of fluoroquinolones. nih.gov The steric and electronic properties of substituents at the 8-position of quinoline N-oxides critically influence their reactivity and selectivity.

The electronic nature of substituents on the quinoline ring system plays a crucial role in modulating biological activity.

Electron-Donating Groups (EDGs): The presence of EDGs, such as methyl (-CH3) or methoxy (-OCH3) groups, can increase the electron density on the quinoline ring. In some cases, this can accelerate reaction rates, as seen in the C8-H arylation of quinoline N-oxides. acs.org EDGs at the 4- or 6-positions of N-oxides have been well-tolerated in certain synthetic routes, leading to high yields of the desired products. beilstein-journals.org However, in other instances, an electron-donating methoxy group at position 6 can reduce the reactivity of the C2-H bond, leading to lower product yields. mdpi.comnih.gov

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2), ester, or halogen groups, decrease the electron density of the quinoline ring. The presence of a nitro group, which is strongly electron-withdrawing, can significantly affect the compound's electronic properties and reactivity. ontosight.ai In some reactions, N-oxides bearing EWGs at the C6 position react more slowly, resulting in lower yields. acs.org Conversely, the antiviral activity of some 8-hydroxyquinoline (B1678124) derivatives is positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring. semanticscholar.org

The interplay of these electronic effects can be complex. For example, in the study of catecholase activity of quinoline derivatives, ligands with electron-donating groups formed complexes with very high catalytic activity, while those with electron-withdrawing groups showed decreased activity. mdpi.com

The specific type of functional group attached to the quinoline ring system is a key determinant of the resulting biological activity.

Hydroxyl Group (-OH): The presence of a hydroxyl group, particularly at the 8-position, can lead to a wide range of pharmacological properties, including anticancer, antiviral, and antibacterial activities. semanticscholar.org

Amino Group (-NH2): The introduction of an amino group can enhance activity. For instance, small substituents like an amine group at the C-5 position can increase activity against Gram-positive bacteria. mdpi.com The introduction of a flexible alkylamino side chain at position-4 can also enhance antiproliferative activity. frontiersin.org

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group that can significantly impact biological activity. ontosight.ai For example, 4-nitroquinoline (B1605747) 1-oxide is a well-known carcinogen, and its derivatives have been studied for their antibacterial properties. cdnsciencepub.com

Halogen Atoms (-F, -Cl, -Br): Halogen substituents are frequently incorporated into quinoline structures to enhance biological activity. A fluorine atom at the C-6 position is considered an optimal substituent for the antibacterial activity of fluoroquinolones. mdpi.com The presence of a halogen can also significantly enhance antimalarial activity. orientjchem.org Halogenated substrates are often well-tolerated in synthetic reactions, allowing for further functionalization. beilstein-journals.org

Carboxylic Acid Group (-COOH): A carboxyl group at the C-3 position is a hallmark of many quinolone antibiotics and is crucial for their antibacterial activity, as it facilitates penetration into the bacterial cell. mdpi.com

The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives based on available research.

| Position | Substituent | Effect on Biological Activity |

| N-1 | Cyclopropyl | Increased antibacterial activity compared to ethyl. mdpi.com |

| C-2 | Bulky substituents | Can reduce antibacterial activity. rsc.org |